molecular formula C11H15BrN2O2 B7959310 Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate

Cat. No.: B7959310
M. Wt: 287.15 g/mol
InChI Key: XEOPOBFMFHLLHG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is an organic compound with the molecular formula C11H15BrN2O2. It is a derivative of benzoic acid, featuring both amino and bromo substituents on the benzene ring, along with an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of substituted benzoates .

Scientific Research Applications

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is unique due to the presence of both amino and bromo groups on the benzene ring, which provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications .

Biological Activity

Ethyl 3-amino-5-bromo-4-(ethylamino)benzoate is a compound of significant interest in the fields of medicinal chemistry and biochemistry. Its unique structure, characterized by the presence of both amino and bromo groups, facilitates various biological activities that have been explored in recent research. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Research indicates that it may function as an enzyme inhibitor, potentially modulating pathways associated with inflammatory responses and cancer cell proliferation .

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular processes related to inflammation and tumor growth.
  • Receptor Interaction : It may bind to specific receptors, altering signaling pathways that regulate cell proliferation and apoptosis.

Anti-inflammatory Properties

Studies have shown that this compound exhibits anti-inflammatory effects. This activity is likely mediated through its interaction with inflammatory cytokines or enzymes such as cyclooxygenase (COX) .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis or disrupting cell cycle progression .

Case Studies

  • In Vitro Studies : A study focused on the compound's effects on breast cancer cell lines demonstrated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against breast cancer.
  • Enzyme Interaction Studies : Research has indicated that this compound serves as a biochemical probe for studying enzyme interactions, particularly those involved in metabolic disorders .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
Ethyl 3-amino-4-(ethylamino)benzoateLacks bromo substituentLimited anti-inflammatory effects
Ethyl 3-nitro-5-bromo-4-(ethylamino)benzoateNitro group instead of aminoEnhanced anticancer properties
Ethyl 3-amino-5-chloro-4-(ethylamino)benzoateChlorine substituentSimilar but less potent than bromo

Properties

IUPAC Name

ethyl 3-amino-5-bromo-4-(ethylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-3-14-10-8(12)5-7(6-9(10)13)11(15)16-4-2/h5-6,14H,3-4,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOPOBFMFHLLHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1Br)C(=O)OCC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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